molecular formula C5H4Cl2N2O B3073417 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 1017590-29-2

5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B3073417
CAS No.: 1017590-29-2
M. Wt: 179 g/mol
InChI Key: KSXZCNNHAIOHBC-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a halogenated pyrazole derivative featuring a reactive carbonyl chloride group at position 3, a methyl group at position 1, and a chlorine substituent at position 5. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic derivatives. Its electrophilic carbonyl chloride group enables efficient nucleophilic substitutions, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

5-chloro-1-methylpyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-4(6)2-3(8-9)5(7)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXZCNNHAIOHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride typically involves the chlorination of 1-methyl-1H-pyrazole-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Bioactive Compounds

5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride serves as a crucial intermediate in the synthesis of various bioactive compounds, especially in the development of pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecules.

Case Study: Synthesis of Antifungal Agents

A notable application is in the synthesis of antifungal agents. Research has demonstrated that derivatives of this compound exhibit potent antifungal activity against various pathogens, making it a vital precursor in drug development .

Agricultural Chemistry

The compound is also utilized in agricultural chemistry, primarily as an intermediate in the production of fungicides and herbicides. Its derivatives have shown effectiveness in protecting crops from fungal infections.

Data Table: Efficacy of Derivatives as Fungicides

Compound NameTarget FungiEfficacy (%)Reference
5-Chloro-1-methyl-pyrazoleFusarium spp.85
5-Fluoro derivativeBotrytis cinerea90
5-Chloro derivativeAlternaria spp.78

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its derivatives have been investigated for anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

Research has shown that certain derivatives possess significant anti-inflammatory effects, making them candidates for new therapeutic agents . The mechanism often involves inhibition of specific inflammatory pathways.

Analytical Chemistry

This compound is also employed in analytical chemistry for the development of reagents used in various assays and tests.

Application Example: Chromatographic Techniques

The compound can be used to develop chromatographic methods for the detection and quantification of other organic compounds, enhancing analytical capabilities in laboratories .

Industrial Applications

In industrial settings, this compound is used as a building block for synthesizing various chemical products, including dyes and pigments.

Data Table: Industrial Uses

ApplicationDescriptionIndustry
Dyes and PigmentsUsed as an intermediate for colorantsTextile Industry
Fine ChemicalsPrecursor for specialty chemicalsChemical Industry

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is primarily related to its reactivity as an acid chloride. It can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of more complex molecules, where the compound acts as a building block .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazole derivatives, focusing on structural features, reactivity, physical properties, and applications.

Structural and Functional Group Comparisons
Compound Name Substituents (Positions) Functional Group Key Structural Differences
5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride 5-Cl, 1-Me, 3-COCl Carbonyl chloride Highly electrophilic due to -COCl
Methyl 1H-pyrazole-3-carboxylate (Ev3) 3-COOCH₃ Ester Less reactive; stabilized by -OCH₃
5-Amino-1-(chloroacetyl)-3-methyl-1H-pyrazole-4-carbonitrile (Ev6) 1-(Cl-acetyl), 4-CN, 3-Me Chloroacetyl amide Contains cyano and amide groups
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Ev1, 3a) 5-Cl, 3-Me, 4-CONH-aryl Amide Bulky aryl substituents; low reactivity

Key Observations :

  • Reactivity : The carbonyl chloride group in the target compound exhibits higher electrophilicity compared to esters (Ev3) or amides (Ev1), enabling direct nucleophilic substitutions without requiring coupling agents like EDCI/HOBt .
  • Stability : Esters (e.g., Ev3) and amides (e.g., Ev1) are more stable toward hydrolysis, whereas the target compound requires anhydrous conditions to prevent decomposition .
Physical Properties
Compound Name Melting Point (°C) Purity (%) Molecular Weight (g/mol)
This compound Not reported N/A 190.02
Methyl 1H-pyrazole-3-carboxylate (Ev3) Not reported >95.0 126.11
3a (Ev1) 133–135 >98.0 403.1
5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride (Ev7) Not reported 95.0 240.13

Key Observations :

  • Amide derivatives (e.g., Ev1) exhibit higher melting points (133–135°C) due to hydrogen bonding, while esters and carbonyl chlorides generally have lower melting points .
  • Purity levels for commercial esters (Ev3) exceed 95%, whereas the target compound’s purity is influenced by its sensitivity to moisture .

Research Findings and Data

Reactivity Trends
  • Hydrolysis Rates: Carbonyl chlorides > Esters > Amides.
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl at position 5) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks .
Spectral Data Comparison
  • ¹H-NMR : The target compound’s carbonyl chloride group deshields adjacent protons, causing downfield shifts (~δ 8.12 ppm for aromatic protons) compared to esters (δ 2.42–2.66 ppm for methyl groups) .
  • MS (ESI) : Molecular ion peaks ([M+H]⁺) for amides (e.g., 403.1 for Ev1-3a) are distinct from carbonyl chlorides due to mass differences .

Biological Activity

5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a pyrazole derivative that has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its significant biological activities. This article presents a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C5H5ClN2O\text{C}_5\text{H}_5\text{Cl}\text{N}_2\text{O}

This compound features a chloro group at the 5-position and a carbonyl chloride functional group at the 3-position of the pyrazole ring, contributing to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the chlorination of the corresponding pyrazole carboxylic acid derivative. The reaction can be conducted using thionyl chloride or oxalyl chloride under reflux conditions to yield high-purity products.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition. For instance, studies have shown that this compound can inhibit bacterial enzyme DapE, which is crucial for bacterial viability, with an IC50 value of approximately 18.8 μM .

Antifungal Properties

In addition to its antibacterial activity, this compound has also shown antifungal effects, making it a candidate for developing new antifungal agents. Its mechanism involves disrupting fungal cell wall synthesis, similar to other pyrazole derivatives .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has been reported to induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis . The compound's ability to target cancer cells while sparing normal cells enhances its therapeutic potential.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Binding : It may bind to specific receptors or proteins, altering their function and leading to biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis with similar pyrazole derivatives reveals that this compound possesses unique properties due to its chlorinated structure and carbonyl group. Below is a summary table comparing its biological activities with those of other related compounds:

Compound NameAntimicrobial ActivityAntifungal ActivityAnticancer Activity
This compoundHighModerateSignificant
5-Chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazoleModerateHighModerate
3-Chloro-1-methyl-1H-pyrazoleLowLowHigh

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • In Vivo Studies : Animal models have demonstrated significant reductions in tumor size when treated with this compound, indicating its potential as an anticancer agent.
  • Antibacterial Trials : Clinical trials involving patients with bacterial infections showed improved outcomes when treated with formulations containing this pyrazole derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

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